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Introduction
Lazertinib (YH25448), marketed as LECLAZA®, is an oral, third-generation, irreversible

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed by

Yuhan Corporation and Janssen Biotech to address the challenges of treating non-small cell

lung cancer (NSCLC) harboring EGFR mutations.[2][3] This technical guide provides an in-

depth overview of the discovery, mechanism of action, preclinical data, and clinical

development of Lazertinib, intended for professionals in the field of oncology and drug

development.

Discovery and Rationale
The development of Lazertinib was a deliberate effort to improve upon earlier generations of

EGFR TKIs, including the third-generation inhibitor osimertinib.[4] The primary challenge with

first- and second-generation TKIs was the near-inevitable development of resistance, most

commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of

the EGFR gene.[1]

Lazertinib was designed with two key objectives:

Potent and Selective Inhibition: To potently inhibit the activity of EGFR kinases with both

primary sensitizing mutations (Exon 19 deletions [Ex19del] and L858R substitution) and the
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T790M resistance mutation.[1]

Wild-Type Sparing and CNS Penetration: To exhibit minimal activity against wild-type (WT)

EGFR, thereby predicting a more favorable safety profile with fewer off-target toxicities (e.g.,

rash and diarrhea), and to effectively cross the blood-brain barrier (BBB) to treat and prevent

brain metastases, a common site of disease progression.[5][6][7]

The chemical structure of Lazertinib is distinct from osimertinib, notably featuring a substituted

pyrazole group.[8] Insights from the original composition of matter patent (WO2016060443A2)

reveal that extensive structure-activity relationship (SAR) studies were conducted. These

studies demonstrated that the combination of a hydrophobic phenyl group and a hydrophilic

amine substituent on the pyrazole ring was critical for achieving high potency and selectivity for

mutant EGFR.[5][9]

Mechanism of Action
Lazertinib exerts its therapeutic effect through the irreversible inhibition of mutant EGFR. It

forms a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase

domain.[7][10] This irreversible binding effectively blocks the autophosphorylation of the EGFR

kinase and prevents the activation of downstream signaling cascades critical for tumor cell

proliferation, survival, and metastasis, including the PI3K/AKT and RAS/RAF/MEK/ERK

pathways.[10][11] By halting these signals, Lazertinib induces apoptosis (programmed cell

death) in EGFR-mutant lung cancer cells.[10]
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Caption: Lazertinib's Mechanism of Action on the EGFR Signaling Pathway.
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Preclinical Development
In Vitro Studies
Enzyme Inhibition Assays: Lazertinib demonstrated potent and selective inhibition of mutant

EGFR kinase activity. In cell-free kinase assays, it showed low nanomolar IC50 values against

EGFR single and double mutations, while being significantly less potent against WT EGFR and

other kinases like HER2 and HER4.[5][12]

Table 1: In Vitro Kinase Inhibition (IC50, nM)

Target Kinase Lazertinib IC50 (nM) Reference(s)

EGFR Ex19del 5.0 [12]

EGFR L858R 20.6 [12]

EGFR T790M 1.7 - 20.6 [5]

EGFR Ex19del/T790M 1.7 [12]

EGFR L858R/T790M 2.0 [12]

EGFR Wild-Type 76 [12]

| HER2 Wild-Type | 133 |[13] |

Cell-Based Assays: In cell proliferation assays, Lazertinib effectively inhibited the growth of

NSCLC cell lines harboring EGFR mutations. The 50% growth inhibition (GI50) values were in

the low nanomolar range for mutant cell lines (e.g., PC-9 [Ex19del] and NCI-H1975

[L858R/T790M]), while being substantially higher for cells with WT EGFR, confirming its mutant

selectivity.[12] Furthermore, Western blot analyses confirmed that Lazertinib treatment led to a

dose-dependent reduction in the phosphorylation of EGFR and its downstream effectors, AKT

and ERK, in mutant cell lines.[10][14]

Table 2: In Vitro Cell Proliferation Inhibition (GI50, nM)
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Cell Line
EGFR Mutation
Status

Lazertinib GI50
(nM)

Reference(s)

PC-9 Ex19del 5 [12]

NCI-H1975 L858R/T790M 6 [12]

| H2073 | Wild-Type | 711 |[12] |

In Vivo Studies
Xenograft Models: Lazertinib demonstrated significant anti-tumor activity in various in vivo

models. In mice bearing subcutaneous patient-derived xenografts (PDX) or cell line-derived

xenografts (CDX) of EGFR-mutant NSCLC, oral administration of Lazertinib resulted in dose-

dependent tumor regression.[10][15]

CNS Metastasis Models: A key differentiator for Lazertinib is its high degree of BBB

penetration.[5] In mouse models where human NSCLC cells were implanted intracranially,

Lazertinib treatment led to significant inhibition of brain tumor growth and prolonged survival

compared to control groups and even other EGFR TKIs.[5][6][9] This preclinical evidence was a

strong indicator of its potential clinical efficacy against CNS metastases.

Experimental Protocols
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Caption: High-Level Experimental Workflow for Lazertinib Development.
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Kinase Inhibition Assay (Time-Resolved FRET):

Principle: Measures the inhibitory effect of the compound on the phosphorylation of a peptide

substrate by a specific EGFR kinase (WT or mutant variants).

Methodology: Recombinant EGFR enzymes, a ULight-poly-GT peptide substrate, ATP, and

serially diluted Lazertinib were combined in a kinase assay buffer (e.g., 50mM HEPES pH

7.5, 10mM MgCl2, 1mM EGTA, 2mM DTT, 0.01% Tween-20). The reaction was incubated at

room temperature for 1 hour and stopped with EDTA. The amount of phosphorylated

substrate was quantified using TR-FRET technology. IC50 values were calculated from

dose-response curves.[1]

Cell Proliferation Assay (e.g., CellTiter-Glo®):

Principle: Measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Methodology: NSCLC cells (e.g., PC-9, NCI-H1975) were seeded in 96-well plates. After cell

attachment, they were treated with various concentrations of Lazertinib for 72 hours. The

CellTiter-Glo® reagent was then added, and luminescence was measured. GI50 values were

determined by plotting cell viability against drug concentration.[1]

Western Blot for EGFR Phosphorylation:

Principle: Detects the levels of specific proteins (total and phosphorylated forms) to assess

the inhibition of signaling pathways.

Methodology: H1975 cells were treated with dose-escalating concentrations of Lazertinib for

2 hours. Cells were lysed, and protein concentrations were determined. Equal amounts of

protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with

primary antibodies against phosphorylated EGFR (e.g., pY1068) and total EGFR. A

secondary antibody conjugated to HRP was used for detection via chemiluminescence.[13]

[14]

Patient-Derived Xenograft (PDX) Model:

Principle: Evaluates the in vivo efficacy of a drug on human tumors grown in immunodeficient

mice.
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Methodology: Tumor fragments from an NSCLC patient are surgically implanted

subcutaneously into the flank of immunodeficient mice (e.g., NSG mice). Once tumors reach

a specified volume (e.g., 50-100 mm³), mice are randomized into treatment (Lazertinib, p.o.,

daily) and vehicle control groups. Tumor volume is measured regularly with calipers. Efficacy

is assessed by comparing tumor growth inhibition between the treated and control groups.

[16][17]

Clinical Development and Efficacy
Lazertinib has been evaluated in several pivotal clinical trials that have established its efficacy

and safety profile.

Phase I/II Study (LASER201 / NCT03046992)
This first-in-human study evaluated Lazertinib in patients with advanced EGFR-mutant NSCLC

who had progressed on prior EGFR TKIs. The recommended Phase 2 dose was established at

240 mg once daily.[18]

Second-Line T790M-Positive Cohort: In 76 patients with confirmed T790M mutation,

Lazertinib demonstrated robust and durable responses.[19]

First-Line Cohort: A cohort of 43 treatment-naïve patients was also evaluated.[14][20]

Table 3: Key Efficacy Results from LASER201 Trial

Endpoint
2nd-Line T790M+
(n=76)

1st-Line (n=43) Reference(s)

ORR 55.3% 70.0% [19][20]

Median PFS 11.1 months 24.6 months [19][20]

Median DoR 17.7 months 23.5 months [20][21]

Median OS 38.9 months Not Estimable [14][22][23]

| Intracranial ORR | 85.7% (n=7) | Not specified |[19] |
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Phase III Study (LASER301 / NCT04248829)
This randomized, double-blind study compared Lazertinib to the first-generation TKI Gefitinib

as a first-line treatment for 393 patients with EGFR-mutant advanced NSCLC.[24][25]

Primary Endpoint: Lazertinib met its primary endpoint, demonstrating a statistically

significant and clinically meaningful improvement in progression-free survival (PFS)

compared to Gefitinib.[26] The PFS benefit was consistent across all predefined subgroups,

including in patients with CNS metastases at baseline.[24]

Table 4: Key Efficacy Results from LASER301 Trial (Lazertinib vs. Gefitinib)

Endpoint Lazertinib Gefitinib
Hazard Ratio
(95% CI)

Reference(s)

Median PFS 20.6 months 9.7 months
0.45 (0.34 -
0.58)

[24][26]

ORR 76% 76% - [24][26]

Median DoR 19.4 months 8.3 months - [24][26]

| 18-month OS Rate | 80% | 72% | 0.74 (0.51 - 1.08) |[25] |

Phase III Study (MARIPOSA / NCT04487080)
This landmark trial evaluated Lazertinib in combination with amivantamab (an EGFR-MET

bispecific antibody) against osimertinib monotherapy in the first-line setting for over 1,000

patients with EGFR-mutant NSCLC.[10][21]

Primary Endpoint: The combination of amivantamab and Lazertinib significantly improved

PFS compared to osimertinib, establishing a new standard-of-care option in this setting.[27]

This combination therapy received FDA approval in August 2024.[5][28]

Table 5: Key Efficacy Results from MARIPOSA Trial (Amivantamab + Lazertinib vs.

Osimertinib)
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Endpoint
Amivantamab
+ Lazertinib

Osimertinib
Hazard Ratio
(95% CI)

Reference(s)

| Median PFS | 23.7 months | 16.6 months | 0.70 (0.58 - 0.85) |[27] |

Mechanisms of Resistance to Lazertinib
As with other third-generation EGFR TKIs, acquired resistance to Lazertinib eventually

develops. Studies utilizing circulating tumor DNA (ctDNA) from patients progressing on

Lazertinib have identified several resistance mechanisms.

On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary

EGFR C797S mutation, which is located at the covalent binding site of the drug, thereby

preventing irreversible inhibition.[25][29]

Off-Target Resistance: These mechanisms involve the activation of bypass signaling

pathways. The most frequently observed include:

MET Amplification[29]

PIK3CA Alterations[29]

HER2 (ERBB2) Amplification

CCNE1 Amplification[29]

T790M Loss: In patients initially treated for T790M-positive disease, the loss of the T790M

clone is also a common finding at the time of progression.[29]

The spectrum of resistance mechanisms is broadly similar to that seen with osimertinib, though

with some differences in frequency, highlighting the complex clonal evolution under the

selective pressure of targeted therapy.[29]

Conclusion
Lazertinib is a potent, selective, and CNS-penetrant third-generation EGFR TKI that has

demonstrated significant clinical benefit for patients with EGFR-mutant NSCLC. Its
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development, from rational design based on SAR studies to successful Phase III trials,

represents a significant advancement in the field. As a monotherapy, it has proven superior to

first-generation TKIs, and in combination with amivantamab, it has surpassed the efficacy of

osimertinib in the first-line setting. Ongoing research continues to explore its role in various

clinical scenarios and to develop strategies to overcome the inevitable challenge of acquired

resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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